molecular formula C8H17NO2 B13963238 2-Isopropyl-5-(methoxymethyl)oxazolidine

2-Isopropyl-5-(methoxymethyl)oxazolidine

Cat. No.: B13963238
M. Wt: 159.23 g/mol
InChI Key: XXHATXRRHTVIOI-UHFFFAOYSA-N
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Description

2-Isopropyl-5-(methoxymethyl)oxazolidine is a heterocyclic organic compound that belongs to the oxazolidine family. Oxazolidines are five-membered rings containing both nitrogen and oxygen atoms. These compounds are known for their diverse biological activities and are used as intermediates in the synthesis of various pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Isopropyl-5-(methoxymethyl)oxazolidine typically involves the reaction of 1,2-amino alcohols with aldehydes or ketones. One common method is the metal-free domino annulation/Mannich reaction, where 1,2-amino alcohols react with formaldehyde and aryl- or alkylpropiolic acids . Another method involves the transition metal-catalyzed cascade reactions, which provide high yields of the target product .

Industrial Production Methods

Industrial production of oxazolidines, including this compound, often employs large-scale batch reactors. The process involves the careful control of reaction conditions such as temperature, pressure, and pH to ensure high purity and yield. The use of catalysts and solvents is optimized to minimize waste and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

2-Isopropyl-5-(methoxymethyl)oxazolidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Isopropyl-5-(methoxymethyl)oxazolidine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    Oxazolidinones: These compounds share the oxazolidine ring structure and are known for their antibiotic properties.

    Oxazolines: Similar five-membered rings with nitrogen and oxygen, but with different substitution patterns.

    Thiazolidines: Contain sulfur instead of oxygen in the ring structure.

Uniqueness

2-Isopropyl-5-(methoxymethyl)oxazolidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its isopropyl and methoxymethyl groups contribute to its stability and reactivity, making it a valuable intermediate in various synthetic applications .

Properties

Molecular Formula

C8H17NO2

Molecular Weight

159.23 g/mol

IUPAC Name

5-(methoxymethyl)-2-propan-2-yl-1,3-oxazolidine

InChI

InChI=1S/C8H17NO2/c1-6(2)8-9-4-7(11-8)5-10-3/h6-9H,4-5H2,1-3H3

InChI Key

XXHATXRRHTVIOI-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1NCC(O1)COC

Origin of Product

United States

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